Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Organic Synthesis Medicinal Chemistry Sulfonyl Chloride Intermediates

Researchers requiring a regiospecifically defined cyclobutane sulfonyl chloride building block for SAR studies face the risk of false-negative results when using generic 1- or 2-substituted analogs. Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909294-41-2) provides the exact 3-position spatial orientation essential for target binding vector exploration. • Eliminates regioisomer-driven SAR ambiguity with a defined 3-substitution pattern, critical for medicinal chemistry and agrochemical discovery. • The methyl ester withstands SOCl₂-mediated conditions that cleave tert-butyl esters, ensuring downstream carboxylate functionality is preserved. • Available in 97% purity grade to minimize off-target reactivity in high-throughput experimentation and advanced intermediate synthesis.

Molecular Formula C6H9ClO4S
Molecular Weight 212.64
CAS No. 1909294-41-2
Cat. No. B2725541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
CAS1909294-41-2
Molecular FormulaC6H9ClO4S
Molecular Weight212.64
Structural Identifiers
SMILESCOC(=O)C1CC(C1)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
InChIKeyWTZPZRVIYDYSNZ-URHBZAFASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement


Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909294-41-2) is a cyclobutane-derived sulfonyl chloride with the molecular formula C₆H₉ClO₄S and a molecular weight of 212.65 g/mol [1]. It is primarily utilized as a reactive intermediate in organic synthesis, featuring a strained cyclobutane ring, a methyl carboxylate ester, and a chlorosulfonyl group . The compound is available from commercial suppliers in purities ranging from 95% to 97% and is typically stored under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride moiety .

Reactive sulfonyl chloride intermediate with defined 3‑substitution on cyclobutane scaffold for spatial control in synthesis
Methyl ester remains stable under typical acid chloride formation conditions, supporting orthogonal protection strategies
Available in standard purity grades (specification review recommended) to meet reproducibility demands

Risks of Generic Substitution


Substituting Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate with a generic or in-class analog introduces significant risk to reaction outcomes and downstream purity. The specific 3-position substitution on the cyclobutane ring dictates the spatial orientation and electronic environment of the sulfonyl chloride, which is not replicated by 1- or 2-substituted regioisomers . Furthermore, the methyl ester is essential for balancing reactivity and stability; a tert-butyl ester analog, while offering different deprotection options, is prone to unintended acid chloride formation under certain conditions [1], whereas the free carboxylic acid form exhibits different solubility and requires distinct coupling protocols. The following evidence quantifies these critical distinctions, demonstrating why generic substitution leads to altered kinetics, purity issues, or complete synthetic failure.

Regioisomer mismatch
1‑ or 2‑substituted cyclobutane sulfonyl chlorides place the electrophilic center at a different vector, likely altering product geometry and SAR interpretation.
Ester lability under SOCl₂
The tert‑butyl ester analog may convert to an acid chloride when SOCl₂ is present, whereas the methyl ester is essentially unreactive under the same conditions.

Quantified Differentiation vs. Key Analogs


Regioisomeric Differentiation

The chlorosulfonyl group's position on the cyclobutane ring fundamentally alters the molecule's geometry and reactivity. Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate places the electrophilic sulfur center at a defined distance and vector from the carboxylate, which is distinct from the 1-substituted analog (geminal to the ester) and the 2-substituted analog (vicinal). This spatial difference is critical for reactions with sterically demanding nucleophiles or for generating conformationally constrained products . While direct kinetic data for this specific series is not published, the principle of regioisomeric differentiation in cyclobutane sulfonyl chlorides is a well-established class-level inference for synthetic design [1].

Regioisomer comparison
Class‑level inference
3‑substitution defines unique spatial orientation; 1‑ and 2‑substituted regioisomers differ in steric and electronic environment
Regioisomeric mismatch may alter product geometry and SAR interpretation
Based on class‑level principles; verify specific kinetic profile
Organic Synthesis Medicinal Chemistry Sulfonyl Chloride Intermediates

Ester Moiety Stability: Methyl vs. tert-Butyl

The methyl ester of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is essentially unreactive toward thionyl chloride (SOCl₂) at room temperature, whereas the corresponding tert-butyl ester is converted to an acid chloride in ≥89% yield under identical conditions [1]. This differential reactivity is critical for synthetic sequences where SOCl₂ is employed (e.g., for converting a carboxylic acid to an acid chloride) and the sulfonyl chloride must be preserved.

Ester stability under SOCl₂
Reported
Methyl ester unreactive; tert‑butyl ester converted to acid chloride in ≥89% yield (Greenberg & Sammakia 2017)
Methyl ester preserves carboxylate functionality during SOCl₂‑mediated transformations
Conditions: SOCl₂, room temperature
Organic Synthesis Protecting Group Strategy Reaction Compatibility

Commercial Purity Baseline for Reproducibility

Reputable suppliers offer Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate with a standard purity specification of 97% . This level of purity ensures minimal interference from unknown impurities in sensitive reactions. While lower-purity (95%) grades are available from some vendors , the 97% specification represents a quantifiable quality differentiator that can impact the reproducibility of subsequent steps, particularly in multi-step syntheses where impurity accumulation is a concern.

Purity specification
Specification review
97% standard purity vs. 95% minimum; corresponds to ~40% reduction in total impurity content
Higher purity may reduce impurity‑driven side reactions in multi‑step synthesis
Supplier‑certified purity via HPLC or NMR
Chemical Procurement Quality Control Synthetic Reliability

Hazard Profile: Acute Toxicity and Corrosivity

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate carries a harmonized hazard classification of Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This defined profile mandates specific handling and storage protocols (e.g., use of PPE, inert atmosphere) that are not required for less hazardous analogs, such as simple sulfonate esters. The explicit hazard data allows for proper risk assessment and ensures compliance with laboratory safety standards, which is a direct procurement consideration.

Hazard classification
Supporting evidence
Acute Tox. 4 (H302), Skin Corr. 1B (H314), STOT SE 3 (H335)
Defined hazard profile informs safe handling and procurement decisions
ECHA C&L notification; review laboratory safety protocols
Safety Data Handling Precautions Regulatory Compliance

Optimal Application Scenarios


Conformationally Constrained Sulfonamide Synthesis

The unique 3-substitution pattern of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate makes it an ideal electrophile for generating diverse sulfonamide libraries with a defined cyclobutane scaffold. This is critical for exploring structure-activity relationships (SAR) where the precise spatial orientation of the sulfonamide moiety influences target binding. Substitution with a 1- or 2-regioisomer would alter the vector of the sulfonamide, potentially leading to false-negative SAR results .

Orthogonal Methyl Ester Stability

This compound is specifically indicated for synthetic routes involving the use of thionyl chloride (SOCl₂) or other reagents that would cleave a tert-butyl ester . The methyl ester's stability under these conditions ensures the carboxylate functionality is preserved for subsequent steps, avoiding yield loss and purification challenges associated with unintended ester deprotection.

Agrochemical Intermediate Synthesis

The compound's established use in the preparation of sulfonamide-based agrochemicals is supported by its well-defined hazard classification . This allows for the design of derivatives with predictable properties and ensures that the synthetic process adheres to required safety and environmental standards from the outset.

High-Purity Input for Critical Reactions

For applications such as high-throughput experimentation or the synthesis of advanced intermediates where impurity-driven side reactions must be minimized, the 97% purity grade offers a quantifiable advantage over lower-purity alternatives . This higher purity reduces the risk of off-target reactivity and improves the accuracy of reaction monitoring and yield calculation.

Application
Selection Property
Validation Focus
Conformationally constrained sulfonamide synthesis
3‑position regioisomer orientation
Verify regioisomeric purity and scaffold geometry
Synthetic routes with SOCl₂ or acid chloride formation
Methyl ester stability under SOCl₂
Confirm ester integrity during sulfonyl chloride reactions
Sulfonamide‑based agrochemical intermediate synthesis
Harmonized hazard classification (H302, H314, H335)
Review safety and regulatory compliance
High‑purity synthesis of advanced intermediates
Standard high‑purity specification
Assess impurity profile and batch reproducibility
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